molecular formula C23H19N3O5S B2911133 5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide CAS No. 1251697-40-1

5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2911133
CAS No.: 1251697-40-1
M. Wt: 449.48
InChI Key: VQHLGZRLGSLCPF-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is a complex organic compound that features a furan ring, a phenylsulfonyl group, a tetrahydroquinoline moiety, and an isoxazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Synthesis of the tetrahydroquinoline moiety: This can be done through hydrogenation of quinoline derivatives.

    Construction of the isoxazole ring: This step may involve cycloaddition reactions.

    Coupling reactions: The final step involves coupling the different moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group or the isoxazole ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the isoxazole moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule, including its interactions with enzymes or receptors.

Medicine

Industry

In industrial applications, the compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Influence on cellular pathways: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other isoxazole derivatives: Compounds with the isoxazole ring but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c27-23(19-15-22(31-25-19)21-9-5-13-30-21)24-17-10-11-20-16(14-17)6-4-12-26(20)32(28,29)18-7-2-1-3-8-18/h1-3,5,7-11,13-15H,4,6,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLGZRLGSLCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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